![molecular formula C19H22N6 B4481740 4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4481740.png)
4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Overview
Description
4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Mechanism of Action
Target of Action
Similar s-triazino[1,2-a]benzimidazole derivatives have been reported to exhibit inhibitory activities against the enzyme dihydrofolate reductase (dhfr) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication. Inhibition of DHFR can lead to the prevention of cell growth and division .
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it might inhibit the activity of dhfr, thereby preventing the synthesis of nucleotides and halting cell growth and division .
Biochemical Pathways
The compound likely affects the folate pathway by inhibiting DHFR . This enzyme is responsible for the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and subsequent inhibition of DNA replication .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve the inhibition of cell growth and division due to the disruption of nucleotide synthesis . This could potentially lead to the death of rapidly dividing cells, such as cancer cells .
Preparation Methods
The synthesis of 4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves multiple steps. One common method includes the reaction of diethylamine with a suitable precursor to introduce the diethylamino group. This is followed by cyclization reactions to form the triazino and benzimidazol rings. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It can be used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be compared with other similar compounds, such as:
4-(diethylamino)phenyl derivatives: These compounds share the diethylamino group and may have similar biological activities.
Triazino derivatives: These compounds share the triazino ring and may have similar chemical reactivity.
Benzimidazol derivatives: These compounds share the benzimidazol ring and may have similar applications in medicine and industry.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-[4-(diethylamino)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a member of the triazino-benzimidazole family, which has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including antiparasitic properties, cytotoxicity profiles, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₄
- Molecular Weight : 258.32 g/mol
This compound features a diethylamino group that enhances its solubility and potential bioactivity.
Antiparasitic Activity
Recent studies have indicated that derivatives of triazinobenzimidazoles exhibit significant antiparasitic effects. For instance, in vitro evaluations against Trichinella spiralis showed that certain analogs demonstrated higher efficacy than the standard treatment drug albendazole at a concentration of 50 μg/mL. The most active compounds achieved larvicidal effects exceeding 58% after 24 hours of exposure .
Compound | Concentration (μg/mL) | Larvicidal Effect (%) |
---|---|---|
Compound A | 50 | 58.41 |
Compound B | 50 | 49.90 |
Albendazole | 50 | <40 |
This table summarizes the larvicidal effects observed in T. spiralis.
Cytotoxicity
The cytotoxicity of this compound was assessed using the MTT assay against various cell lines, including normal fibroblast cells (3T3) and cancer cell lines (MCF-7 breast cancer cells and chronic myeloid leukemia cells). The results indicated that the tested compounds exhibited low cytotoxicity with IC50 values greater than 100 µM for all cell lines evaluated .
Cell Line | IC50 (µM) |
---|---|
3T3 (Fibroblast) | >100 |
MCF-7 (Breast Cancer) | >100 |
AR-230 (CML) | >100 |
This data suggests that while the compound possesses biological activity against parasites, it does not significantly harm normal human cells.
Structure-Activity Relationship (SAR)
The SAR analysis conducted on various benzimidazole derivatives indicates that modifications to the triazine core can enhance biological activity. For example:
- Compounds with electron-donating groups at specific positions on the phenyl ring demonstrated improved antiparasitic activity.
- The presence of a diethylamino group was found to be critical for solubility and interaction with target sites in parasites.
Case Studies
In a comparative study focusing on structural modifications within the triazinobenzimidazole class, it was found that compounds with thiophen or pyrrole substitutions exhibited superior anthelmintic properties compared to their indole counterparts. This suggests that further exploration into different substituents could yield even more effective antiparasitic agents .
Properties
IUPAC Name |
4-[4-(diethylamino)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-3-24(4-2)14-11-9-13(10-12-14)17-22-18(20)23-19-21-15-7-5-6-8-16(15)25(17)19/h5-12,17H,3-4H2,1-2H3,(H3,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVDDFOGEUQPRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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